Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
CAS No.: 26906-40-1
Cat. No.: VC2366534
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26906-40-1 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | ethyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) |
| Standard InChI Key | XQLHDHBDHOYWEY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CC2=CC=CC=C2NC1=O |
| Canonical SMILES | CCOC(=O)C1CC2=CC=CC=C2NC1=O |
Introduction
Chemical Structure and Properties
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 26906-40-1) is characterized by its quinoline-based structure with a lactam functionality. The compound contains a partially reduced heterocyclic system with a tetrahydroquinoline core structure bearing a carbonyl group at the 2-position and an ethyl carboxylate group at the 3-position. This arrangement creates a molecule with interesting chemical reactivity and physical properties that contribute to its significance in organic chemistry research .
The molecular formula of the compound is C₁₂H₁₃NO₃, corresponding to a molecular weight of 219.237 g/mol. The exact mass has been determined to be 219.09000, which serves as an important identifier in mass spectrometric analysis . The structure combines an aromatic benzene ring fused to a partially saturated heterocyclic ring containing a nitrogen atom and a carbonyl group, creating the characteristic lactam structure found in many biologically active compounds.
Physical Properties
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate exhibits distinct physical properties that are important for understanding its behavior in various chemical environments and applications. The compound is typically characterized as a solid at room temperature with specific physical constants that define its behavior under different conditions. The following table summarizes the key physical properties of this compound:
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 219.23700 | g/mol |
| Density | 1.198 | g/cm³ |
| Boiling Point | 387.6 | °C (at 760 mmHg) |
| Flash Point | 188.2 | °C |
| PSA (Polar Surface Area) | 55.40000 | Ų |
| LogP | 1.49850 | - |
| Vapor Pressure | 3.25E-06 | mmHg (at 25°C) |
| Index of Refraction | 1.541 | - |
These physical properties indicate that the compound has moderate lipophilicity (LogP = 1.49850), suggesting a balance between hydrophilic and hydrophobic characteristics that can be advantageous for drug-like properties. The relatively high boiling point (387.6°C) and low vapor pressure (3.25E-06 mmHg) indicate that the compound is stable at room temperature and has low volatility .
Spectroscopic Properties
While comprehensive spectroscopic data specific to ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is limited in the provided search results, related compounds offer valuable insights. For instance, a structurally similar compound, methyl 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (2n), has been characterized by NMR spectroscopy. This compound shows characteristic signals in the ¹H NMR spectrum that would be comparable to our compound of interest, with slight variations due to the different substitution pattern .
The spectroscopic characterization of such compounds typically includes the identification of key functional groups: the lactam carbonyl (C=O) stretch, the ester carbonyl stretch, aromatic C-H stretches, and the N-H stretch (in the case of the unsubstituted nitrogen derivative). These spectroscopic features are essential for structural confirmation and purity assessment in synthetic procedures.
Synthesis Methods
The synthesis of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can be achieved through various methods, with historical and contemporary approaches offering different advantages in terms of yield, purity, and scalability. Early synthetic approaches to this compound were reported as early as 1938 by Sauer and Adkins in the Journal of the American Chemical Society, establishing foundational methods for accessing this structural class .
More recent synthetic developments have been described in the literature, including methods detailed by Ukrainets et al. in 1995 in Chemistry of Heterocyclic Compounds. These methods have expanded the synthetic accessibility of tetrahydroquinoline derivatives and provided more efficient routes to these valuable compounds .
Chemical Reactions and Transformations
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can participate in various chemical transformations, making it a valuable intermediate in organic synthesis. The compound contains several reactive functional groups that can be selectively modified to generate more complex structures.
Lewis Acid-Mediated Transformations
Recent research has demonstrated that Lewis acids like BF₃·Et₂O can facilitate interesting transformations of 2-oxotetrahydroquinoline-3-carboxylates and related compounds. These reactions involve the formation of chelate species with an O–BF₂–O bridge, which can lead to hydride shift mechanisms and subsequent cyclization reactions .
In particular, the formation of a stable iminium cation containing a difluoroboryl bridge has been observed in reaction mixtures. This intermediate can undergo further transformations upon hydrolysis, resulting in the formation of new amide products. This process has been described as a -hydride shift triggered N-dealkylative cyclization, which represents a novel transformation pathway for these compounds .
Functional Group Modifications
The ethyl carboxylate group in the compound is susceptible to various transformations, including hydrolysis to the corresponding carboxylic acid, transesterification to other esters, and reduction to alcohols. Similarly, the lactam carbonyl can be reduced to give the corresponding amine, or it may participate in nucleophilic addition reactions.
These functional group transformations allow for the generation of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. The ability to selectively modify specific positions of the tetrahydroquinoline scaffold makes this compound a versatile building block for the synthesis of more complex structures.
Applications and Research Significance
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and related derivatives have attracted significant attention due to their potential applications in medicinal chemistry and as synthetic intermediates for more complex structures.
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